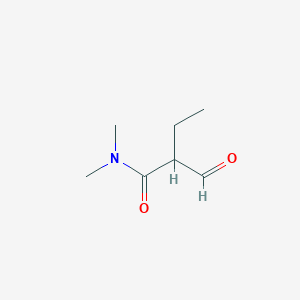
Butanamide, 2-formyl-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-formyl-N,N-dimethyl- is an organic compound with the molecular formula C7H13NO2 It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-formyl-N,N-dimethyl- typically involves the reaction of butyric acid derivatives with dimethylamine. One common method is the reaction of butyryl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 2-formyl-N,N-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2-formyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanamide, 2-formyl-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Butanamide, 2-formyl-N,N-dimethyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbutyramide: Similar in structure but lacks the formyl group.
N,N-Dimethylacetamide: Similar amide structure with an acetyl group instead of a butanoyl group.
N,N-Dimethylpropionamide: Similar amide structure with a propionyl group.
Uniqueness
Butanamide, 2-formyl-N,N-dimethyl- is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar amides and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
143919-71-5 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-formyl-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-6(5-9)7(10)8(2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
STRGHBRAPQLPHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





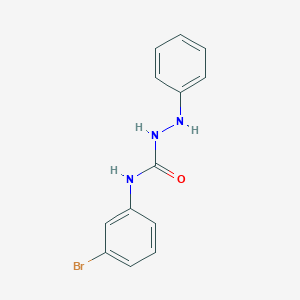
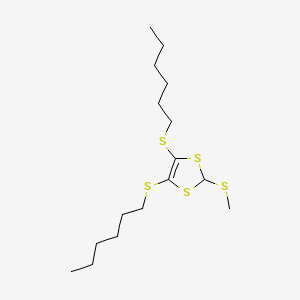
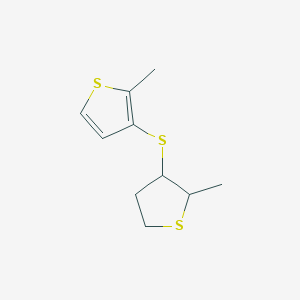
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
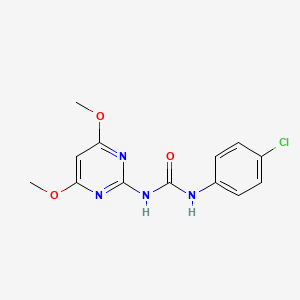
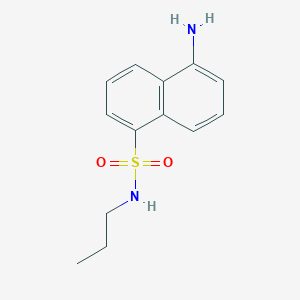
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

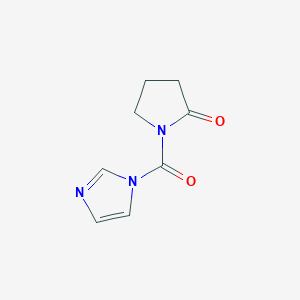
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
